molecular formula C12H16ClN B2628067 6-Chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline CAS No. 199186-63-5

6-Chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B2628067
CAS No.: 199186-63-5
M. Wt: 209.72
InChI Key: VCTLDFGBJHDENN-UHFFFAOYSA-N
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Scientific Research Applications

Photovoltaic Properties

6-Chloro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline derivatives exhibit significant photovoltaic properties, as demonstrated in studies involving organic-inorganic photodiode fabrication. These derivatives show potential in photovoltaic applications due to their rectification behavior and photovoltaic properties under both dark and illuminated conditions, making them suitable for use in photodiodes (Zeyada, El-Nahass, & El-Shabaan, 2016).

Optical Properties

Research on the structural and optical properties of 6-Chloro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline derivatives, like Ph-HPQ and Ch-HPQ thin films, indicates their relevance in photonics. These compounds, when in thin-film form, display specific optical properties such as absorption parameters and electron transition types, which are critical for applications in optoelectronics (Zeyada, El-Nahass, & El-Shabaan, 2016).

Antioxidant and Stabilizer Research

Studies on the oxidation products of the antidegradant ethoxyquin, a compound related to 6-Chloro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline, have shown its role as an effective antioxidant and stabilizer. This research is particularly relevant in the field of polymer stabilization, where understanding the oxidation mechanisms and products of such compounds is crucial (Taimr, Prusíková, & Pospíšil, 1991).

Synthesis and Chemical Transformations

Efficient synthesis and chemical transformations of 6-Chloro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline derivatives have been explored for their pharmacological potential. These synthetic pathways contribute to the development of new compounds with interesting pharmacological activities (Kravchenko et al., 2006).

Inhibition of Oxidation

Compounds in the series of hydrogenated quinolines, including derivatives of 6-Chloro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline, have been shown to inhibit the oxidation of β-carotene effectively. This finding is significant for the development of antioxidants in various applications (Kasaikina, Gagarina, Ivanov, Rozantsev, & Emanuel, 1975).

Electrosynthesis

Research into the electrosynthesis of 6-Chloro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline derivatives has opened new avenues for synthesizing complex organic compounds. This method is pivotal for the advancement of synthetic organic chemistry and the development of novel pharmaceuticals (Batanero & Barba, 2003).

Mechanism of Action

The mechanism of action of quinoline derivatives is diverse and depends on their specific biological activity. For example, some quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline with a chlorinating agent such as thionyl chloride or phosphorus pentachloride . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a controlled temperature to ensure the selective chlorination at the 6th position .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes

Properties

IUPAC Name

6-chloro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN/c1-8-7-12(2,3)14-11-5-4-9(13)6-10(8)11/h4-6,8,14H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCTLDFGBJHDENN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC2=C1C=C(C=C2)Cl)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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